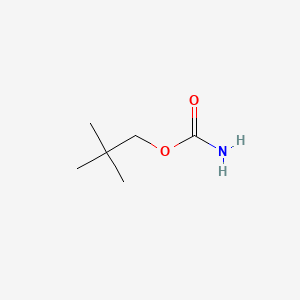

Carbamic acid, neopentyl ester

Description

Overview of Carbamic Acid Esters as a Class of Organic Compounds in Chemical Research

Carbamic acid esters, commonly referred to as carbamates or urethanes, are a class of organic compounds that share a common functional group with the structure -NHC(=O)O-. wikipedia.org These compounds are formally esters of the unstable carbamic acid (NH₂COOH). wikipedia.org The carbamate (B1207046) functional group is a hybrid of an amide and an ester, and its chemical reactivity is influenced by this unique combination, leading to considerable stability due to resonance between the amide and carboxyl groups. nih.gov

In the realm of organic chemistry, carbamates are of significant importance for several reasons:

Protecting Groups: The carbamate moiety is widely used as a protecting group for amines in complex organic syntheses. nih.govunivpancasila.ac.id The stability of the carbamate group under many reaction conditions, coupled with the ability to remove it under specific and often mild conditions, makes it an invaluable tool for synthetic chemists.

Synthetic Intermediates: Carbamates serve as versatile intermediates in the synthesis of a wide array of more complex molecules. They can undergo various transformations to yield different functional groups.

Directing Groups: The carbamate group can act as a directed metalation group (DMG), facilitating the selective functionalization of aromatic rings at the ortho position. nih.govacs.org This has proven to be a powerful strategy in the synthesis of highly substituted aromatic compounds. nih.gov

Bioactivity: Many carbamate derivatives exhibit biological activity and are found in a range of pharmaceuticals and agrochemicals. nih.govontosight.ai The discovery of the naturally occurring carbamate physostigmine (B191203) in the 19th century spurred research into the medicinal applications of this class of compounds. nih.govnih.gov

The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, or the coupling of amines with chloroformates. wikipedia.org More contemporary and greener methods utilize carbon dioxide as a C1 source. organic-chemistry.orgresearchgate.net

Significance of the Neopentyl Moiety in Directing Reactivity and Conferring Specific Characteristics in Synthetic Methodologies

The neopentyl group, (CH₃)₃CCH₂-, is a highly branched alkyl group that imparts significant and often desirable properties to molecules in which it is incorporated. ontosight.ai Its most defining feature is its substantial steric bulk, which arises from the quaternary carbon atom adjacent to the point of attachment. ontosight.aifiveable.me This steric hindrance has profound consequences for the reactivity of neopentyl-containing compounds. fiveable.memasterorganicchemistry.com

Key characteristics conferred by the neopentyl moiety include:

Steric Shielding: The bulky nature of the neopentyl group can shield adjacent functional groups from reacting, a property often exploited in the design of protecting groups. fiveable.mechemicalbull.com This steric hindrance dramatically slows down SN2 reactions at the primary carbon to which the group is attached. masterorganicchemistry.comacs.org For instance, neopentyl bromide reacts about 100,000 times slower than propyl bromide in SN2 reactions. masterorganicchemistry.com

Increased Stability: The neopentyl group can enhance the stability of compounds by sterically hindering decomposition pathways. chemicalbull.com For example, ammonium (B1175870) salts with a neopentyl group are notably stable against Hofmann elimination. acs.org

Influence on Reaction Pathways: The steric demands of the neopentyl group can direct the outcome of chemical reactions. ontosight.aimasterorganicchemistry.com In elimination reactions, for example, the use of a bulky base often leads to the formation of the less substituted alkene (Hofmann product), and the neopentyl group itself can favor such outcomes due to steric crowding in the transition state leading to the more substituted alkene (Zaitsev product). masterorganicchemistry.com

Directing Group Effects: In the context of aromatic chemistry, a neopentyl ester of a benzoic acid can act as a directing group in ortho-metalation reactions, allowing for the introduction of substituents at the position adjacent to the ester. acs.org

Modification of Physical Properties: The presence of a neopentyl group can influence physical properties such as boiling point and solubility. fiveable.me

The table below provides a comparative overview of the steric and electronic properties of the neopentyl group against other common alkyl groups.

| Alkyl Group | Structure | Steric Hindrance | Inductive Effect |

| Methyl | CH₃- | Low | Weakly electron-donating |

| Ethyl | CH₃CH₂- | Moderate | Electron-donating |

| Isopropyl | (CH₃)₂CH- | High | More electron-donating |

| tert-Butyl | (CH₃)₃C- | Very High | Strongly electron-donating |

| Neopentyl | (CH₃)₃CCH₂- | Very High | Electron-donating |

Historical Context and Evolution of Research on Neopentyl Carbamate Derivatives in Organic Synthesis

The study of carbamates dates back to the 19th century, with the first synthesis of ethyl carbamate in 1845. nih.govacs.org The broader application of carbamates in agriculture and medicine began in the mid-20th century. nih.govnih.gov Research into neopentyl-containing compounds also has a long history, with early studies highlighting their unusual reactivity due to steric hindrance. acs.org

The intersection of these two areas, in the form of neopentyl carbamate derivatives, has seen a more recent evolution in synthetic organic chemistry. Initially, the interest in neopentyl carbamates was likely driven by the desire to understand the influence of extreme steric bulk on the properties and reactivity of the carbamate functionality.

More recent research has focused on harnessing the unique properties of the neopentyl group within the carbamate framework for specific synthetic applications. For example, studies have investigated the use of neopentyl carbamates as directing groups in metalation reactions. acs.org Research has also explored the kinetics of reactions involving neopentyl carbamates, confirming that the steric hindrance of the neopentyl group significantly impacts reaction rates. bris.ac.ukacs.org For instance, in a study on the deprotonation of various alkyl carbamates, neopentyl carbamate did not undergo deprotonation at an appreciable rate under conditions where less hindered analogues reacted readily. bris.ac.ukacs.org

The evolution of research on neopentyl carbamate derivatives reflects a broader trend in organic synthesis: the development of increasingly sophisticated tools to control reactivity and selectivity through the strategic placement of functional groups with well-defined steric and electronic properties. The neopentyl carbamate serves as a valuable case study in how the interplay of these factors can be exploited to achieve specific synthetic goals.

Structure

3D Structure

Properties

CAS No. |

3124-46-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2,2-dimethylpropyl carbamate |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3,(H2,7,8) |

InChI Key |

AFQYFVWMIRMBAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Carbamic Acid, Neopentyl Ester and Its Advanced Derivatives

Direct Synthesis Approaches to Neopentyl Carbamates

The direct formation of the neopentyl carbamate (B1207046) linkage can be accomplished through several established and emerging synthetic routes. These methods range from traditional reactions involving reactive intermediates to more modern, sustainable approaches that avoid hazardous reagents.

A conventional and versatile method for synthesizing O-aryl or O-alkyl carbamates is the reaction of an alcohol with a carbamoyl (B1232498) chloride. nih.govnih.gov Carbamoyl chlorides are effective carbamoylating agents, readily reacting with alcohols or phenols to form the corresponding carbamate esters. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of neopentyl carbamate via this route would involve the condensation of neopentyl alcohol with an appropriate carbamoyl chloride. The reaction can be catalyzed by agents like zinc chloride, which coordinates with the carbamoyl chloride to facilitate the formation of a reactive isocyanate intermediate that is then trapped by the alcohol. nih.gov This method is adaptable, and N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with alcohols to avoid handling sensitive reactants directly. organic-chemistry.org

Growing environmental and safety concerns have driven the development of synthetic routes that avoid toxic phosgene (B1210022) and its derivatives. google.commorressier.com A prominent green alternative is the utilization of carbon dioxide (CO₂) as an abundant, inexpensive, and non-toxic C1 building block. nih.govresearchgate.net The synthesis of carbamates from CO₂ typically involves a three-component coupling reaction of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

This process is often facilitated by a base, such as cesium carbonate, which promotes the in situ formation of a carbamate anion from the amine and CO₂. google.comgoogle.com This anion then undergoes nucleophilic attack on an electrophile, such as neopentyl bromide, to yield the target neopentyl carbamate. nih.gov This methodology is highly chemoselective and can be conducted at room temperature and atmospheric pressure. nih.govrsc.org Recent advancements have demonstrated that this transformation can be performed continuously, significantly reducing reaction times compared to traditional batch processes. nih.gov The use of deep eutectic solvents or specific catalysts like titanium alkoxides can further enhance the efficiency of CO₂ fixation into carbamates. rsc.orgresearchgate.net

An important application of the neopentyl structural motif is in the synthesis of non-isocyanate polyurethane (NIPU) precursors. rsc.org Specifically, non-isocyanate carbamate acrylates can be synthesized using neopentyl glycol diacrylate (NPGDA) as a key reactant. researchgate.net In this approach, carbamate alcohols or carbamate amines undergo oxa-Michael or aza-Michael addition reactions with NPGDA. researchgate.net This method provides an environmentally friendly route to urethane-based acrylates without the use of hazardous isocyanates. researchgate.net The resulting carbamate acrylates are valuable oligomers for applications such as UV-curable coatings and 3D printing inks. researchgate.net

Table 1: Synthesis of Non-Isocyanate Carbamate Acrylates (CAs) via Michael Addition with Neopentyl Glycol Diacrylate (NPGDA)

| Reactant A | Reactant B | Reaction Type | Product |

|---|---|---|---|

| Carbamate Alcohols | NPGDA | oxa-Michael Addition | Carbamate Acrylate |

| Carbamate Amines | NPGDA | aza-Michael Addition | Carbamate Acrylate |

Indirect Synthetic Pathways Utilizing Neopentyl Carbamate as a Strategic Intermediate

The carbamate group is a powerful directing group in asymmetric synthesis. When incorporated into a molecule, it can facilitate highly stereocontrolled transformations at adjacent positions, making it a valuable strategic intermediate.

The lithiation-borylation reaction is a robust method for the stereospecific synthesis of boronic esters, which are versatile intermediates in organic chemistry. rsc.org This reaction involves the deprotonation of an α-carbon to a carbamate group using a strong base (lithiation), followed by trapping the resulting lithiated species with a boronic ester (borylation). bristol.ac.uk The carbamate group is essential for directing the deprotonation and stabilizing the resulting organolithium species. bristol.ac.uk

However, the steric hindrance of the neopentyl group presents a significant challenge for this reaction. Studies have shown that neopentyl carbamate does not undergo deprotonation at an appreciable rate at -78 °C under conditions typically used for other carbamates, such as those derived from ethyl, propyl, or isobutyl alcohols. bris.ac.uk This indicates that the bulky neopentyl group sterically hinders the approach of the base, making the α-proton less accessible for abstraction. bris.ac.ukacs.org

While neopentyl carbamate itself is a challenging substrate for direct lithiation, the neopentyl glycol moiety is crucial when used on the boron reagent in these reactions. The stereospecific lithiation-borylation of enantiopure secondary carbamates (not neopentyl carbamate) with boronic esters allows for the creation of new stereocenters with high fidelity. rsc.orgnih.gov Research has shown that using neopentyl glycol boronic esters in place of more common pinacol (B44631) boronic esters can dramatically improve the stereoselectivity of the reaction, especially with sterically hindered substrates. rsc.org

This enhanced stereospecificity is attributed to reduced reversibility in the formation of the intermediate boronate complex. rsc.org When the boronate complex formation is reversible, the lithiated carbamate can racemize, leading to a loss of stereochemical information. The use of neopentyl glycol boronic esters minimizes this reversibility, allowing the reaction to proceed with almost complete transfer of chirality, even at higher temperatures. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of complex molecules with adjacent tertiary stereocenters, demonstrating its power in controlling acyclic stereochemistry. nih.gov

Table 2: Comparison of Boronic Esters in Lithiation-Borylation of a Hindered Secondary Benzylic Carbamate

| Boronic Ester Type | Conditions | Product Yield | Enantiospecificity (es) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Isopropyl-Pinacol Boronic Ester | LDA, 0 °C | - | 83% es | rsc.org |

| Isopropyl-Neopentyl Glycol Boronic Ester | LDA, -20 °C | High | >98% es | rsc.org |

| (R)-Neopentylglycol Boronic Ester | sBuLi, -78 °C; warm | 70% | 95:5 dr | nih.gov |

| (R)-Pinacol Boronic Ester | sBuLi, -78 °C; warm | No reaction | - | nih.gov |

Lithiation-Borylation Reactions of Carbamates

Influence of Neopentyl Boronic Esters on Yields and Stereocontrol in Homologation

The use of neopentyl glycol boronic esters in homologation reactions has demonstrated significant advantages in terms of yield and stereocontrol, particularly when dealing with sterically hindered substrates. rsc.orgpitt.edu Research has shown that in lithiation-borylation reactions of secondary benzylic carbamates, employing neopentyl glycol boronic esters instead of pinacol boronic esters can lead to almost complete enantiospecificity. rsc.org This improved stereoselectivity is attributed to reduced reversibility in the formation of the boronate complex, a process that can otherwise lead to racemization of the sensitive lithiated carbamate. rsc.org

For instance, the reaction of a para-phenyl-substituted carbamate, which is particularly prone to racemization, with iPrBpin resulted in low enantiospecificity (83% es). However, switching to the neopentyl glycol boronic ester afforded the product in high yield and excellent enantiospecificity. rsc.org This highlights the crucial role of the diol component of the boronic ester in controlling the stereochemical outcome of the reaction. rsc.org

The benefits of neopentyl glycol derivatives are especially pronounced in reactions involving hindered systems. For example, the reaction of 3-pentyl-Bpin with a lithiated carbamate under in situ conditions gave only trace amounts of the desired product with poor enantioselectivity. In contrast, using the corresponding neopentyl glycol ester significantly improved both the yield and selectivity. rsc.org This demonstrates that neopentyl glycol boronic esters can minimize matched/mismatched effects that are more prevalent with pinacol boronic esters under reversible conditions. rsc.org

The stability and ease of manipulation of neopentyl glycol derived boronic esters also offer practical advantages over other types of boronic esters, such as catechol boronates. pitt.eduacs.org While concerns about the reduced Lewis acidity of neopentyl glycol boronates potentially hindering carbenoid insertion have been raised, studies have shown these fears to be unfounded. pitt.eduacs.org In fact, neopentyl glycol boronates often provide improved results compared to their catechol counterparts in homologation reactions. pitt.eduacs.org

The table below summarizes the effect of different boronic esters on the enantiospecificity of the lithiation-borylation reaction of a secondary benzylic carbamate. rsc.org

Table 1: Influence of Boronic Ester on Enantiospecificity

| Carbamate Substrate | Boronic Ester | Enantiospecificity (% es) |

|---|---|---|

| para-Phenyl-substituted | iPrBpin | 83 |

| para-Phenyl-substituted | iPrBneo | >99 |

| Hindered secondary | 3-pentyl-Bpin | Low |

In Situ Lithiation-Borylation Conditions for Hindered Substrates

The development of in situ lithiation-borylation conditions has expanded the scope of this methodology to include hindered substrates, allowing for the preparation of tertiary boronic esters with high levels of stereospecificity. rsc.org For particularly challenging substrates, such as sterically hindered secondary carbamates, traditional cryogenic conditions can be problematic. However, conducting the deprotonation with a weaker base like LDA in the presence of a boronic ester at elevated temperatures (e.g., 0 °C) can prevent epimerization and decomposition of the lithiated intermediate. rsc.org

While this in situ approach has been successful with pinacol boronic esters, even higher levels of enantiospecificity can be achieved with neopentyl glycol boronic esters, especially for substrates prone to racemization. rsc.org The use of neopentyl glycol boronic esters under in situ conditions allows for the synthesis of hindered tertiary boronic esters with full chirality transfer at temperatures as high as -20 °C. rsc.org

However, the steric hindrance of the carbamate itself can significantly impact the rate of deprotonation. Studies using in situ IR spectroscopy have shown that increasing steric hindrance at the β-carbon of the carbamate leads to a slower deprotonation rate. For instance, neopentyl carbamate did not undergo deprotonation at an appreciable rate at -78 °C under the studied conditions. bris.ac.ukacs.org This suggests that while in situ conditions are beneficial, there are limitations based on the substrate structure.

The following table illustrates the effect of β-substituent size on the half-life of sparteine-mediated deprotonation of various carbamates. bris.ac.ukacs.org

Table 2: Effect of Steric Hindrance on Deprotonation Rate

| Carbamate | β-Substituent | Deprotonation t1/2 (min) at -78 °C |

|---|---|---|

| Ethyl carbamate | -CH3 | 30 |

| Propyl carbamate | -CH2CH3 | 33 |

| Isobutyl carbamate | -CH(CH3)2 | 81 |

Despite these limitations, the combination of in situ techniques and the use of neopentyl glycol boronic esters provides a powerful tool for the stereospecific synthesis of highly substituted and sterically demanding boronic esters. rsc.org

Directed ortho-Metalation (DoM) Chemistry

The aryl O-carbamate (ArOAm) functional group, particularly in the form of -OCONEt₂, is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. nih.govacs.orgacs.orgnih.gov This methodology allows for the regioselective functionalization of aromatic rings by deprotonation at the position ortho to the DMG, followed by quenching with an electrophile. nih.govacs.orgacs.org The strength of the O-carbamate as a DMG has been established through both inter- and intramolecular competition studies, placing it at the top of the hierarchy of oxygen-based DMGs. nih.govacs.org

The effectiveness of a DMG lies in its ability to coordinate with the metalating agent (typically an organolithium reagent) and direct deprotonation to the adjacent ortho position, while being a poor electrophilic target itself. nih.gov The O-carbamate group excels in this role, enabling the construction of polysubstituted aromatic compounds with high regioselectivity. nih.govacs.org This strategy has proven valuable in the synthesis of a wide range of bioactive and polycyclic aromatic compounds. nih.govnih.gov

The power of the O-carbamate DMG in DoM chemistry facilitates the regioselective functionalization of various aromatic systems. nih.gov Even in the presence of other potentially directing groups, such as methoxy (B1213986) groups, the O-carbamate typically dictates the site of metalation. researchgate.net For example, in p-methoxycarbamate, metalation occurs exclusively ortho to the carbamate group. nih.gov This high degree of regiocontrol is a key advantage of using the O-carbamate as a DMG.

The synthetic utility of this methodology is further expanded by the ability to combine DoM with other transformations. For instance, the O-carbamate group can participate in the anionic ortho-Fries (AoF) rearrangement, providing a pathway to ortho-hydroxy-substituted amides. nih.govuwindsor.ca Furthermore, the integration of DoM with cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the synthesis of complex biaryl and heterobiaryl structures. acs.org This DoM-cross-coupling nexus, where the O-carbamate first directs functionalization and then acts as a coupling partner, offers a versatile strategy for the construction of highly substituted aromatic molecules. acs.org

Preparation of N-Fluorinated Neopentyl Carbamate Derivatives for Imidation Chemistry

Multicomponent Approaches to α-Alkoxy Carbamates

A versatile, multicomponent approach has been developed for the synthesis of α-alkoxy carbamates, including those derived from neopentyl alcohol. nih.govscispace.comrsc.orgrsc.org This method involves a sequence of nitrile hydrozirconation, acylation, and subsequent alcohol addition. nih.govrsc.org This strategy allows for the rapid preparation of structurally diverse α-alkoxy carbamates and is particularly useful for late-stage diversification in a synthetic sequence. nih.govrsc.org

The synthesis of a representative α-alkoxy carbamate using this multicomponent approach is as follows: A nitrile is first subjected to hydrozirconation with Cp₂Zr(H)Cl. The resulting intermediate is then acylated with a chloroformate, such as one derived from a benzylic alcohol, to form an acylimine. The final step involves the addition of an alcohol, like neopentyl alcohol, to the acylimine to yield the desired α-alkoxy carbamate. nih.govrsc.org For example, the reaction of hydrozirconated trimethylacetonitrile (B147661) with a specific chloroformate, followed by the addition of neopentyl alcohol, provided the target α-alkoxy carbamate in a 64% yield. nih.govrsc.org

This multicomponent methodology has been utilized to synthesize a series of α-alkoxy carbamates designed to release alcohols under specific chemical stimuli. nih.govscispace.comrsc.org For instance, α-alkoxy carbamates containing a boronate ester can be triggered by basic hydrogen peroxide to release the corresponding alcohol. nih.govscispace.com The rate of alcohol release can be modulated by altering the structural features of the carbamate, such as the steric hindrance around the leaving group or the electronic properties of the nitrile component. nih.gov

The following table provides examples of α-alkoxy carbamates synthesized via this multicomponent approach and the half-life for the release of neopentyl alcohol from a representative compound. nih.gov

Table 3: Multicomponent Synthesis of α-Alkoxy Carbamates

| Nitrile Component | Alcohol Component | Product Structure | Half-life for Neopentyl Alcohol Release (min) |

|---|---|---|---|

| Trimethylacetonitrile | Neopentyl alcohol | α-(1,1-dimethylethyl)-α-(neopentyloxy)methyl carbamate derivative | 12 |

| Acetonitrile | Neopentyl alcohol | α-(methyl)-α-(neopentyloxy)methyl carbamate derivative | Not specified |

Curtius Rearrangement and Related Transformations for Carbamate Formation

The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate in thermal reactions. wikipedia.org This concerted nature contributes to the high stereoselectivity of the reaction.

Several methods exist for the generation of the crucial acyl azide (B81097) intermediate from the starting carboxylic acid. A common approach involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an azide salt, such as sodium azide. illinoisstate.edu Alternatively, acyl hydrazides can be treated with nitrous acid to form the acyl azide. nih.gov A significant advancement in this methodology is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis of carbamates directly from carboxylic acids. nih.gov This reagent, in the presence of a base, converts the carboxylic acid into its acyl azide derivative, which then undergoes the Curtius rearrangement in the presence of an alcohol, such as neopentyl alcohol, to furnish the corresponding carbamic acid ester.

Modifications to the classical Curtius rearrangement have been developed to improve yields and broaden the substrate scope. For instance, the use of catalysts can facilitate the reaction. Lebel and coworkers have reported a zinc(II) triflate-catalyzed one-pot synthesis of tert-butyl carbamates from carboxylic acids, di-tert-butyl dicarbonate (B1257347), and sodium azide. nih.govorganic-chemistry.org This methodology could foreseeably be adapted for the synthesis of neopentyl carbamates. The reaction proceeds through the in situ formation of the acyl azide, followed by the Curtius rearrangement. The isocyanate is then trapped by the alcohol. The role of the zinc catalyst is to facilitate the trapping of the isocyanate by the alcohol. nih.gov

While specific literature detailing the synthesis of "Carbamic acid, neopentyl ester" via the Curtius rearrangement is not abundant, the general principles and the successful application of this reaction with sterically hindered alcohols like tert-butanol (B103910) strongly support its feasibility. wikipedia.orgnih.gov The reaction conditions would typically involve the formation of an acyl azide from a suitable carboxylic acid precursor, followed by heating in the presence of neopentyl alcohol to induce the rearrangement and trapping of the resulting isocyanate.

For the synthesis of advanced derivatives of neopentyl carbamate, the Curtius rearrangement offers a powerful tool. By starting with a more complex carboxylic acid that already contains the desired structural features, the rearrangement provides a direct route to the corresponding advanced neopentyl carbamate derivative. The tolerance of the Curtius reaction to various functional groups makes it an attractive method for late-stage functionalization in the synthesis of complex molecules.

Table 1: Reagents for Acyl Azide Formation in Curtius Rearrangement

| Starting Material | Reagent(s) for Acyl Azide Formation | Reference |

| Carboxylic Acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Sodium azide (NaN₃) | illinoisstate.edu |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | nih.gov |

| Acyl Hydrazide | Nitrous acid (HNO₂) | nih.gov |

| Carboxylic Acid | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium azide (NaN₃) | nih.govorganic-chemistry.org |

Table 2: Illustrative Synthesis of a Carbamate via Curtius Rearrangement

| Starting Carboxylic Acid | Alcohol | Key Reagents | Product | Reported Yield | Reference |

| Thiazole-4-carboxylic Acid | tert-Butyl Alcohol | DPPA, Triethylamine | tert-Butyl N-thiazol-4-ylcarbamate | 76% | |

| Adamantane-1-carboxylic acid | tert-Butanol | NaN₃, (Boc)₂O, Zn(OTf)₂, TBAB | N-tert-Butyl Adamantanyl-1-yl-carbamate | 96% (conversion) | orgsyn.org |

Mechanistic Investigations and Reactivity Profiles

Deprotonation and Lithiation Dynamics of Neopentyl Carbamates

The directed deprotonation of carbamates by organolithium bases is a cornerstone of C-H activation strategies. The study of neopentyl carbamates in these reactions illuminates the complex interplay of kinetics, thermodynamics, aggregation states, and solvent effects that govern the efficiency and selectivity of these transformations.

Kinetics and Thermodynamics of Diamine-Mediated α-Deprotonation

The α-deprotonation of O-alkyl carbamates, such as neopentyl carbamate (B1207046), is commonly achieved using a combination of a strong organolithium base like sec-butyllithium (B1581126) (s-BuLi) and a chelating diamine, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), at cryogenic temperatures (e.g., -78 °C). acs.orgnih.gov This process transforms an otherwise unreactive C-H bond into a nucleophilic carbanion, enabling subsequent functionalization. researchgate.netresearchgate.net

Kinetic investigations reveal that the rate of deprotonation is highly sensitive to the steric hindrance of the carbamate's alkyl group. For a series of O-alkyl carbamates, increasing steric bulk at the β-carbon slows the reaction. acs.orgbris.ac.uk For instance, one study measuring the half-life (t₁/₂) for the (+)-sparteine-mediated deprotonation of various carbamates found that while ethyl and propyl carbamates deprotonate relatively quickly, the highly hindered neopentyl carbamate does not undergo deprotonation at an appreciable rate at -78 °C. acs.orgresearchgate.netbris.ac.uk

Table 1: Effect of Alkyl Group Steric Hindrance on the Half-Life of Sparteine-Mediated Carbamate Deprotonation at -78 °C

| Carbamate Substrate | Half-Life (t₁/₂) [min] |

| Ethyl carbamate | 30 |

| Propyl carbamate | 33 |

| Isobutyl carbamate | 81 |

| Neopentyl carbamate | No appreciable reaction |

| Data sourced from in-situ IR spectroscopy studies. acs.orgresearchgate.net |

These kinetic profiles suggest a highly organized transition state where steric repulsion plays a critical role. The process generally involves three key steps: (1) enantioselective deprotonation mediated by the diamine-s-BuLi complex, (2) boron-lithium exchange upon addition of a boronic ester, and (3) a 1,2-metalate rearrangement of the resulting boronate complex at elevated temperatures. acs.org

Role of Prelithiation Complexes and Aggregation States

Organolithium reagents exist as stable aggregates in solution, and their reactivity is profoundly influenced by the state of aggregation and the formation of complexes prior to the rate-determining step. nih.govacs.org The mechanism of directed ortho-metalation (DoM), which is analogous to the α-deprotonation of alkyl carbamates, is often described by two conflicting models: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govresearchgate.net CIPE posits the formation of a prelithiation complex that brings the base and the target proton into close proximity, a concept supported by much circumstantial evidence from solid-state and solution studies. nih.govresearchgate.netnih.gov

In the context of neopentyl carbamate, its propensity to form inactive "parasitic" complexes with the diamine-ligated alkyllithium reagent can inhibit deprotonation. researchgate.netbris.ac.uk These prelithiation complexes are thought to be dimeric in nature and their formation can sequester the active reagent, thereby slowing down or preventing the desired reaction. bris.ac.uk The large size of neopentyl substrates may also lead to the formation of less reactive, higher-order aggregates. bris.ac.uk The structure and stoichiometry of these aggregates (e.g., dimers, tetramers, or mixed aggregates) are crucial, as different species exhibit different reactivities. acs.orgacs.org For instance, studies on related systems suggest that monomeric organolithium species are often the most reactive, and the equilibrium between monomers and higher aggregates directly impacts the reaction rate. acs.org

Solvent Effects on Deprotonation Rates

The choice of solvent is critical, as it influences the solvation and aggregation state of the organolithium reagent. nih.govresearchgate.net Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME) are commonly used because they can coordinate to the lithium ion, breaking down large, unreactive aggregates into smaller, more reactive species. acs.orgnih.gov

Interestingly, the effect of solvent polarity can differ depending on the substrate. While the deprotonation of benzoates is often faster in non-coordinating solvents like toluene, the deprotonation of carbamates shows the opposite trend, being faster in ethereal solvents. researchgate.netbris.ac.uk This divergence is attributed to the carbamate's tendency to form the previously mentioned inactive parasitic complexes with the organolithium reagent in non-coordinating media. researchgate.netbris.ac.uk In contrast, coordinating solvents can disrupt these complexes, freeing the base to perform the deprotonation.

Table 2: Comparison of Deprotonation Half-Lives (t₁/₂) in Different Solvents for n-Propyl Carbamate

| Solvent | Half-Life (t₁/₂) [min] |

| Diethyl ether (Et₂O) | 33 |

| tert-Butyl methyl ether (TBME) | 43 |

| Toluene | 66 |

| Data sourced from a study on sparteine-mediated lithiation. acs.org |

This data clearly shows that for a primary carbamate, the reaction is significantly slower in the non-coordinating solvent toluene. acs.org The proper choice of solvent is therefore essential to manage the complex equilibria between active and inactive lithiated species. bris.ac.uk

Autocatalysis in Organolithium-Mediated Reactions

Autocatalysis, a phenomenon where a reaction product accelerates its own formation, is increasingly recognized as a key feature in reactions mediated by lithium amides like lithium diisopropylamide (LDA). nih.govacs.orgnih.gov In these reactions, the initially formed aryllithium or alkyllithium product can form mixed aggregates with the starting lithium amide base. acs.orgnih.gov These mixed aggregates can be significantly more reactive than the base's self-aggregates, leading to a notable increase in the reaction rate as the product concentration builds. acs.orgnih.gov

While specific studies on autocatalysis involving neopentyl carbamate are scarce, the principles observed in analogous systems are highly relevant. For example, in the LDA-mediated ortho-lithiation of certain aryl carbamates, the reaction exhibits unusual kinetic profiles, including linear decays and sigmoidal curves, which are hallmarks of autocatalysis. nih.govnih.gov The mechanism often involves the formation of mixed dimers between LDA and the lithiated product, which then act as a more efficient deprotonating agent. acs.orgnih.gov The rate-limiting step can shift from the initial deprotonation by the LDA dimer to the condensation of the product with another LDA dimer to form the highly active catalytic species. nih.gov Similar autocatalytic pathways could potentially be at play in neopentyl carbamate deprotonations under specific conditions, especially with lithium amide bases.

1,2-Metalate Rearrangement Processes of Boronate Complexes

The α-lithiated carbamates generated from deprotonation are powerful nucleophiles. Their reaction with boronic esters produces tetracoordinate boronate complexes, which are pivotal intermediates for constructing new carbon-carbon bonds via a subsequent 1,2-metalate rearrangement. researchgate.netnih.govresearchgate.net This rearrangement involves the migration of a group from the boron atom to the adjacent carbon, displacing the carbamate group in a stereospecific manner. nih.govresearchgate.net

This homologation process is a powerful tool for building carbon chains with high stereocontrol. nih.goved.ac.uk However, the rearrangement of boronate complexes derived from carbamates is often slow and may require elevated temperatures (e.g., 40 °C) or the use of a Lewis acid promoter like MgBr₂ or BF₃·OEt₂. acs.orgbristol.ac.uk In some cases, particularly with hindered substrates, the use of less sterically demanding neopentyl boronic esters over pinacol (B44631) esters can be advantageous, enabling successful homologation where it might otherwise fail. rsc.org The rearrangement is believed to proceed with an anti-periplanar alignment of the migrating group and the leaving group. ed.ac.uk The entire sequence—deprotonation, borylation, and rearrangement—provides a modular and highly stereocontrolled route to complex molecules. nih.govresearchgate.netbristol.ac.uk

Cleavage and Controlled Release Mechanisms of Neopentyl Carbamate Scaffolds

Beyond their role in synthesis, carbamate linkages are integral to the design of protecting groups and controlled-release systems. nih.govrsc.org The neopentyl carbamate group can act as a stable masking group for an amine or alcohol, which can be cleaved under specific conditions to release the parent molecule. liverpool.ac.uk

The cleavage mechanism can be chemical or enzymatic. For instance, in prodrug design, a neopentyl carbamate promoiety might be cleaved by metabolic processes to unmask a nucleophilic group. google.com This newly freed nucleophile can then undergo an internal cyclization to release the active drug molecule. google.com The rate of cleavage, and thus the release profile, can be controlled by the design of the linker. rsc.org Factors such as steric hindrance around the carbamate and the electronic nature of adjacent groups can be tuned to achieve a desired release rate, from minutes to many hours. rsc.org In some systems, cleavage of a carbamate linkage is the rate-limiting step for the release of the active compound. researchgate.net The stability of the neopentyl group adds a layer of robustness to these scaffolds, ensuring that release only occurs under the intended triggering conditions. nih.govliverpool.ac.uk

Stimulus-Responsive Release of Alcohols

The cleavage of α-alkoxy carbamates derived from neopentyl alcohol represents a significant strategy for the controlled release of alcohols in response to specific chemical stimuli. nih.govscispace.com These systems are designed with a trigger mechanism that, upon activation, initiates a cascade of reactions culminating in the liberation of the alcohol. nih.gov

A versatile approach to synthesizing these responsive molecules involves a multicomponent reaction sequence. scispace.comresearchgate.net This process typically begins with the hydrozirconation of a nitrile, followed by acylation and subsequent addition of an alcohol, such as neopentyl alcohol, to form the α-alkoxy carbamate structure. scispace.com

The release mechanism is frequently engineered to respond to oxidative conditions, such as the presence of basic hydrogen peroxide. nih.govscispace.com In a well-studied example, an aryl boronate ester is incorporated into the carbamate structure to act as the trigger. scispace.com The process unfolds as follows:

Oxidation: The stimulus, such as urea (B33335) hydrogen peroxide at a basic pH, rapidly oxidizes the boronate ester to a corresponding phenoxide. scispace.com

Acyl Aminal Breakdown: The formation of the phenoxide intermediate initiates the breakdown of the acyl aminal. This proceeds through the loss of a quinone methide. scispace.com

Decarboxylation and Release: The subsequent intermediate undergoes decarboxylation, which is followed by the final breakdown of the aminal to release the target alcohol (e.g., neopentyl alcohol) and an imine byproduct. scispace.com

The rate of alcohol release can be finely tuned by modifying the structural features of the carbamate, demonstrating the system's flexibility. nih.govresearchgate.net Research has shown that the electronic properties of the triggering group and the steric hindrance around the leaving alcohol group influence the decomposition kinetics. researchgate.net

Table 1: Influence of Structural Features on Alcohol Release from α-Alkoxy Carbamates This table is generated based on findings that structural modifications influence release rates; specific rate constants are illustrative.

| Carbamate Structure Modification | Trigger Group | Leaving Alcohol | Relative Release Rate |

| Electron-withdrawing group on trigger | Aryl Boronate | Neopentyl Alcohol | Faster |

| Electron-donating group on trigger | Aryl Boronate | Neopentyl Alcohol | Slower |

| Sterically hindered alcohol | Aryl Boronate | tert-Butyl Alcohol | Slower |

| Less hindered alcohol | Aryl Boronate | Neopentyl Alcohol | Faster |

Electrophilic Transformations and Derivatization Pathways

A significant advancement in electrophilic transformations involves the use of neopentyl N-fluoro-N-(fluorosulfonyl)carbamate (NFC), a novel N-fluorinated imide reagent. organic-chemistry.orgresearchgate.net This neopentyl carbamate derivative serves as a highly effective nitrogen source in copper-catalyzed reactions, offering superior reactivity compared to traditional reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgresearchgate.net NFC's design allows the attached imide moiety to function as a modular handle, enabling one-step derivatization to valuable chemical structures like amines and sulfonamides. researchgate.net

Copper-Catalyzed Imidation of Arenes: The NFC reagent facilitates the direct C-H imidation of various benzene (B151609) derivatives. organic-chemistry.org The reaction is typically catalyzed by a copper(I) source, such as copper(I) chloride, in the presence of a bipyridine ligand. This method efficiently forms C-N bonds, overcoming reactivity barriers that hinder similar transformations with NFSI. organic-chemistry.org Computational studies have confirmed that NFC benefits from a lower activation energy for the C–N bond-forming step. organic-chemistry.org

Copper-Catalyzed Imidocyanation of Alkenes: NFC also demonstrates excellent performance in the imidocyanation of aliphatic alkenes. organic-chemistry.org This transformation installs both an imide and a cyano group across a double bond in a single step, catalyzed by copper. organic-chemistry.org

The general conditions for these transformations showcase their practicality. For instance, the imidation of arenes can be performed by stirring the substrate with NFC, a copper(I) chloride catalyst, a ligand like 6,6'-dimethyl-2,2'-bipyridine, and a base such as calcium carbonate in a suitable solvent at elevated temperatures. organic-chemistry.org

Table 2: Representative Copper-Catalyzed Reactions Using NFC This table summarizes the scope of the copper-catalyzed imidation and imidocyanation reactions with NFC, with yields indicating the reaction's efficiency.

| Reaction Type | Substrate | Catalyst System | Product Type | Reported Yield |

| Imidation | Benzene Derivatives | CuCl / Dimethyl-bipyridine | N-Aryl Imides | Good to Excellent |

| Imidation | Complex Arenes | CuCl / Dimethyl-bipyridine | Functionalized N-Aryl Imides | High |

| Imidocyanation | Aliphatic Alkenes | Copper-based | Vicinal Cyano-Imides | High |

The utility of synthetic methods involving carbamic acid, neopentyl ester, and its derivatives is significantly enhanced by their high functional group tolerance and predictable regioselectivity.

In Stimulus-Responsive Systems: The multicomponent synthesis of α-alkoxy carbamates for stimulus-responsive alcohol release is compatible with a range of functional groups. nih.gov The process tolerates variations in the alcohol component, allowing for the incorporation of sterically hindered structures. researchgate.net Furthermore, the electronic nature of the nitrile used in the initial hydrozirconation step can be varied, accommodating both electron-rich and electron-poor aromatic systems without compromising the reaction pathway. researchgate.net

In Copper-Catalyzed Transformations: The copper-catalyzed imidation and imidocyanation reactions using neopentyl N-fluoro-N-(fluorosulfonyl)carbamate (NFC) exhibit broad functional group tolerance. organic-chemistry.org These transformations are scalable and applicable to complex molecules, including bioactive compounds. organic-chemistry.org The reactions proceed with high regioselectivity, a critical feature for predictable synthetic outcomes. organic-chemistry.org

In Other Transformations: The neopentyl carbamate motif and related neopentyl esters are instrumental in other selective transformations. In lithiation-borylation reactions, the use of neopentyl glycol boronic esters in place of pinacol esters leads to significantly higher enantiospecificity and expands the reaction's tolerance for various functional groups and sterically demanding substrates. rsc.org This improvement is attributed to reduced reversibility in the formation of the boronate complex, which minimizes racemization of the sensitive lithiated carbamate intermediate. rsc.org

Similarly, in palladium-catalyzed cross-coupling reactions, the choice of a neopentyl glycol boronic ester can be crucial for achieving high regioselectivity and enantioselectivity, particularly with challenging allylic substrates. bristol.ac.uk The steric and electronic properties of the neopentyl group can influence the reaction pathway, favoring specific isomers. bristol.ac.uknih.gov For example, in certain copper-catalyzed allylic alkylations, the regioselectivity (SN2 vs. SN2') can be controlled, and the use of specific carbamate or carbonate leaving groups is integral to this control. nih.gov The inherent steric bulk of the neopentyl group is also well-tolerated in other C-N bond-forming reactions, such as dual copper and photoredox-catalyzed decarboxylative couplings. scispace.com

Advanced Research Applications in Organic Synthesis and Materials Science

Stereoselective Synthesis of Complex Molecular Architectures

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of bioactive molecules and advanced materials. Neopentyl carbamates and related structures have proven instrumental in methodologies aimed at constructing stereochemically rich and complex molecular frameworks.

The asymmetric synthesis of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a formidable challenge in organic chemistry due to the high steric hindrance involved. chemrxiv.orgnih.govcaltech.edu Research has demonstrated that synthetic strategies involving neopentyl groups can be highly effective in creating these congested stereocenters with excellent stereocontrol.

A significant breakthrough involves the lithiation–borylation of secondary carbamates to generate tertiary boronic esters, which are key precursors to molecules with quaternary stereocenters. bristol.ac.uk While initial methods using pinacol (B44631) boronic esters suffered from erosion of enantioselectivity, particularly with sterically demanding substrates, the use of neopentyl boronic esters was shown to overcome this limitation. bristol.ac.uk The neopentyl boronic esters provide exceptionally high levels of chirality transfer, enabling the synthesis of tertiary boronic esters and, subsequently, tertiary alcohols with outstanding enantiomeric excess (ee). bristol.ac.uk This method's success, even with challenging substrates, highlights the advantageous properties of the neopentyl group in controlling the stereochemical outcome of reactions that form sterically hindered centers. bristol.ac.uk For instance, a diphenylphosphine-based leaving group proved uniquely successful on a neopentyl system for cyclization reactions where other leaving groups failed. researchgate.net

Table 1: Enantioselectivity in Tertiary Boronic Ester Synthesis Using Neopentyl Boronic Esters| Starting Carbamate (B1207046) Substituent | Boronic Ester | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phenyl | Neopentyl 4-chlorophenylboronate | Tertiary Boronic Ester | 99% bristol.ac.uk |

| 2-Naphthyl | Neopentyl vinylboronate | Tertiary Boronic Ester | >98% bristol.ac.uk |

| 4-Methoxyphenyl | Neopentyl phenylboronate | Tertiary Boronic Ester | 99% bristol.ac.uk |

| 4-Trifluoromethylphenyl | Neopentyl 4-methoxyphenylboronate | Tertiary Boronic Ester | >98% bristol.ac.uk |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral influence. thieme-connect.comresearchgate.net Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemical information is passed from reactant to product. rsc.org Neopentyl carbamate derivatives have been central to studies demonstrating highly efficient chirality transfer.

In the conversion of secondary alcohols to tertiary boronic esters, a critical challenge was the racemization of the lithiated carbamate intermediate, which would erode the final product's enantiopurity. bristol.ac.uk It was discovered that the intermediate ate-complex formed during the reaction could dissociate back to the lithiated carbamate, which is configurationally unstable. bristol.ac.uk The implementation of neopentyl boronic esters proved to be a solution to this problem. This approach effectively prevents the dissociation-racemization pathway, resulting in what researchers describe as "essentially complete chirality transfer". bristol.ac.uk This allows for the synthesis of tertiary alcohols and boronic esters with exceptionally high enantiomeric excess, preserving the stereochemical integrity of the starting material throughout the transformation. bristol.ac.uk

Neopentyl Carbamates as Building Blocks for Chemically Relevant Compounds

Beyond their use in complex stereoselective transformations, neopentyl carbamates serve as versatile and stable building blocks for a variety of valuable chemical compounds. The neopentyl group often functions as a robust protecting group or a synthetic handle that can be reliably transformed into other functional groups.

Neopentyl carbamates have been developed into modular reagents for the synthesis of amines and important sulfur-containing functional groups. A notable example is neopentyl N-fluoro-N-(fluorosulfonyl)carbamate (NFC). organic-chemistry.org This compound serves as a superior reagent for copper-catalyzed imidation reactions, overcoming the limitations of previous reagents that would incorporate a non-modifiable benzenesulfonimide group into the product. organic-chemistry.org The neopentyl carbamate-based NFC reagent acts as a versatile synthetic handle that allows for the efficient, one-step derivatization of the products into amines, sulfonamides, and sulfamides, significantly broadening its synthetic utility. organic-chemistry.orgnih.gov This methodology provides a direct and flexible route to pharmaceutically relevant structures from a common intermediate. organic-chemistry.orgresearchgate.net

Cyclic carbamates are important structural motifs found in many biologically active compounds and are valuable intermediates in organic synthesis. nih.govrsc.org Research has shown a tandem CO₂-capture and enantioselective cyclization process to prepare 6-membered cyclic carbamates with high enantioselectivity. nih.gov In this work, transformations of a resulting cyclic iodocarbamate containing a neopentyl group were demonstrated. The neopentyl-containing cyclic carbamate could be readily converted into other valuable derivatives. For example, nucleophilic substitution of the iodide with sodium methoxide (B1231860) or sodium azide (B81097) furnished new C-O and C-N bonds, respectively. nih.gov Furthermore, reduction of the carbamates with lithium aluminum hydride yielded chiral 1,3-aminoalcohols, showcasing the utility of these cyclic structures as synthetic intermediates. nih.gov

Table 2: Transformations of a Cyclic Neopentyl Iodocarbamate Intermediate| Reagent | Product Type | Yield |

|---|---|---|

| Sodium Methoxide | Methoxy-substituted carbamate | 65% nih.gov |

| Sodium Azide | Azido-substituted carbamate | 86% nih.gov |

| Tributyltin Hydride | Reduced (de-iodinated) carbamate | 83% nih.gov |

| Lithium Aluminum Hydride | Chiral 1,3-Aminoalcohol | 81% nih.gov |

In chemical biology, particularly in the field of targeted drug delivery, linker molecules play a critical role in connecting a targeting moiety (like an antibody) to a therapeutic payload. nih.govresearchgate.net The stability and cleavage characteristics of these linkers are paramount. rsc.org The neopentyl group has been employed as a key component in the synthesis of sophisticated linkers for antibody-drug conjugates (ADCs). researchgate.net

Specifically, the neopentyl moiety was chosen as a robust protecting group for a sulfate (B86663) during the synthesis of arylsulfate-containing ADC linkers. researchgate.net The synthesis involved the installation of a neopentyl-protected sulfate onto an aromatic ring, which was then elaborated through several steps, including the formation of a carbamate linkage to an aminocoumarin (AMC) payload model. researchgate.net The stability of the neopentyl protecting group was crucial for the successful multi-step synthesis. researchgate.net The final deprotection step yielded the desired arylsulfate linker, which is designed to be cleaved by lysosomal sulfatase enzymes inside target cancer cells, thereby releasing the drug in a controlled manner. researchgate.net This work demonstrates the enabling role of neopentyl-containing intermediates in the construction of advanced, cleavable linkers for biomedical applications. researchgate.net

Applications in Polymer Chemistry and Materials Science

The unique structural characteristics of neopentyl groups, such as their bulkiness and thermal stability, make them valuable components in the design of advanced polymers. Their incorporation into polymer backbones and side chains is leading to significant progress in materials science.

Cationic Ring Opening Polymerization of Neopentylene Carbonate for Branched Polymers

Cationic ring-opening polymerization (CROP) of neopentylene carbonate stands out as a key technique for creating branched aliphatic polycarbonates. diva-portal.org These materials are of high interest due to their reduced melt viscosity and high functionality compared to their linear counterparts, making them suitable for applications like powder coatings. diva-portal.org

The process involves using a cationic initiator to open the cyclic neopentylene carbonate monomer, initiating polymer chain growth. wikipedia.orgmdpi.com To achieve a branched structure, a polyol, such as a hyperbranched polyester, is often used in conjunction with an acid like fumaric acid. diva-portal.org This method allows for the synthesis of polymers with varying degrees of branching and a wide range of molecular weights, typically from 2,000 to 100,000 g/mol . diva-portal.org The choice of initiator and reaction conditions plays a crucial role in controlling the final polymer architecture. researchgate.netresearchgate.net

Table 1: Synthesis of Branched Polycarbonates via CROP of Neopentylene Carbonate

| Parameter | Description | Reference |

|---|---|---|

| Monomer | Neopentylene Carbonate | diva-portal.org |

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | diva-portal.org |

| Branching Strategy | Use of polyols (e.g., hyperbranched polyesters) and fumaric acid | diva-portal.org |

| Resulting Architecture | Branched aliphatic polycarbonates | diva-portal.org |

| Molecular Weight (Mn) | 2,000 - 100,000 g/mol | diva-portal.org |

| Key Properties | Reduced melt viscosity, high functionality | diva-portal.org |

Development of Novel Polycarbonate Architectures and Macromonomers

The utility of neopentylene carbonate extends to the synthesis of sophisticated polycarbonate structures, including macromonomers. diva-portal.org Macromonomers are polymers with a reactive group at one end that allows them to act as large monomers in subsequent polymerization reactions.

One documented approach involves using hydroxyethylmethacrylate as an initiator and methyl sulfonic acid as a catalyst for the polymerization of neopentylene carbonate. diva-portal.org This yields a polycarbonate macromonomer with a polymerizable methacrylate (B99206) group at one end. diva-portal.org A specific instance produced a macromonomer with a molecular weight of 2,500 g/mol , which was then utilized to create polymer brushes through free radical and atom transfer radical polymerization (ATRP). diva-portal.org The incorporation of such neopentyl-containing macromonomers enables the design of polymers with unique architectures like graft and comb polymers, which can offer tailored surface properties and mechanical behaviors. nih.govresearchgate.net

Table 2: Synthesis of a Polycarbonate Macromonomer

| Parameter | Description | Reference |

|---|---|---|

| Monomer | Neopentylene Carbonate | diva-portal.org |

| Initiator | Hydroxyethylmethacrylate | diva-portal.org |

| Catalyst | Methyl sulfonic acid | diva-portal.org |

| Product | Polycarbonate macromonomer with a terminal methacrylate group | diva-portal.org |

| Reported Molecular Weight | 2,500 g/mol | diva-portal.org |

| Application | Production of polymer brushes via free radical and ATRP | diva-portal.org |

Non-Isocyanate Polyurethanes and Related Materials

A significant area of development is the synthesis of non-isocyanate polyurethanes (NIPUs), which circumvents the use of hazardous isocyanate monomers. rsc.org The reaction between cyclic carbonates and amines to form polyhydroxyurethanes is a leading strategy in this field. researchgate.netnih.gov

In this context, bis(cyclic carbonate)s derived from neopentyl glycol are key precursors. rsc.org When these compounds react with diamines, they form polyhydroxyurethanes, which are structurally analogous to traditional polyurethanes. rsc.orgaalto.fi This route is considered more environmentally friendly and safer. rsc.org The resulting NIPUs often exhibit enhanced chemical resistance, lower permeability, and improved thermal stability. rsc.orgaalto.fi The synthesis can proceed through the aminolysis of the cyclic carbonate, a reaction that has been studied extensively to produce these "green" polymers. rsc.orgresearchgate.net The properties of the final NIPU can be tuned by selecting different diamine and cyclic carbonate structures. aalto.fi

Table 3: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

| Feature | Description | Reference |

|---|---|---|

| Principle | Reaction of cyclic carbonates with amines to avoid isocyanates. | rsc.orgnih.gov |

| Precursors | Bis(cyclic carbonate)s (e.g., from neopentyl glycol diglycidyl ether and CO2) and diamines. | rsc.org |

| Reaction Type | Polyaddition via aminolysis of cyclic carbonates. | rsc.orgresearchgate.net |

| Product | Polyhydroxyurethanes (PHUs). | nih.gov |

| Advantages | Avoids toxic isocyanates, can offer improved chemical and thermal resistance. | rsc.orgaalto.fi |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Carbamic acid, neopentyl ester |

| Neopentylene carbonate |

| Fumaric acid |

| Hydroxyethylmethacrylate |

| Methyl sulfonic acid |

| Neopentyl glycol |

In Situ Infrared (IR) Spectroscopy for Real-time Reaction Monitoring

In situ Infrared (IR) spectroscopy is a vital technique for obtaining real-time data on the molecular changes that occur during a chemical reaction. frontiersin.orgnih.gov By immersing an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be monitored continuously without the need for sampling. americanpharmaceuticalreview.com This provides invaluable information on reaction kinetics, pathways, and the influence of reaction conditions. researchgate.net

This methodology has been specifically applied to investigate the deprotonation and subsequent borylation of carbamates, including neopentyl carbamate. acs.org During the reaction, characteristic vibrational frequencies are monitored. For neopentyl carbamate, key bands include the N-H stretch and the C=O (carbonyl) stretch. Upon deprotonation to form a lithiated species, the N-H band disappears, and the C=O band shifts due to the change in electronic structure. The subsequent borylation to form a boronate complex can also be tracked by observing further changes in the IR spectrum. acs.org Studies have used this technique to determine reaction rates, revealing that the deprotonation of neopentyl carbamate is significantly slower than that of other alkyl carbamates, and its subsequent borylation is also influenced by steric hindrance. acs.org

Chromatographic Techniques for Stereochemical Analysis and Product Purity Assessment

Chromatographic methods are essential for separating components of a mixture, assessing product purity, and determining the stereochemical composition of chiral molecules.

In the context of asymmetric synthesis, where reactions involving neopentyl carbamate derivatives might yield chiral products, chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the enantiomeric composition. scielo.brresearchgate.net The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. researchgate.net This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability for resolving a vast range of chiral compounds. scielo.brnih.govmdpi.com The separated enantiomers are detected as they elute from the column, typically by UV-visible absorption. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric ratio, and consequently the enantiomeric excess (ee), of the product can be accurately calculated. researchgate.net This analytical data is crucial for evaluating the effectiveness of an asymmetric catalyst or chiral auxiliary used in the synthesis. scielo.br

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Ratio (%) |

|---|---|---|---|

| (R)-Enantiomer | 10.5 | 95000 | 95.0 |

| (S)-Enantiomer | 12.8 | 5000 | 5.0 |

This interactive table provides a representative example of chiral HPLC data used to determine the enantiomeric ratio of a hypothetical chiral product.

Analytical and Spectroscopic Research Methodologies

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal analytical technique for the qualitative and quantitative analysis of reaction products in the synthesis and modification of carbamic acid, neopentyl ester. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it an indispensable tool for monitoring reaction progress, identifying byproducts, and confirming the structure of the final product.

The utility of GC/MS in the analysis of carbamates, including neopentyl ester derivatives, is well-documented in scientific literature. It is particularly valuable for analyzing the volatile and semi-volatile organic compounds that are characteristic of many carbamate (B1207046) synthesis and degradation pathways. The technique allows for the separation of complex mixtures, with each component being subsequently ionized and fragmented to produce a unique mass spectrum, which serves as a chemical "fingerprint".

Detailed Research Findings

Research involving the synthesis and reaction of carbamates frequently employs GC/MS to ascertain the composition of the product mixture. For instance, in studies involving the synthesis of various carbamates, GC/MS is the primary method for determining the conversion of reactants and the yield of the desired carbamate product. whitman.edu The analysis typically involves comparing the retention times and mass spectra of the components in the reaction mixture to those of known standards.

One of the challenges in the GC/MS analysis of carbamates is their potential for thermal degradation within the high-temperature environment of the GC injector and column. nih.govsi.edu Carbamates can be thermally labile and may decompose into other compounds, leading to a misinterpretation of the product composition. nih.gov For example, studies on various carbamate pesticides have shown that they can undergo decomposition during GC analysis. nih.gov This necessitates careful optimization of the GC parameters, such as injector temperature and temperature programming, to minimize thermal degradation. In some cases, derivatization of the carbamate is performed prior to GC/MS analysis to enhance thermal stability and volatility. mdpi.com

In the context of neopentyl-containing compounds, GC/MS has been utilized to detect trace amounts of products in complex reaction mixtures. For example, in the stereoselective synthesis of hindered tertiary neopentyl boronic esters from carbamates, GC/MS was used to detect the formation of the desired products, even when they could not be successfully isolated in significant quantities. rsc.org This highlights the sensitivity of GC/MS in identifying reaction products.

The mass spectrum of this compound is characterized by specific fragmentation patterns that are crucial for its identification. The molecular ion peak (M+) may be observed, although it can be weak for some carbamates. More prominent are the fragment ions resulting from the cleavage of the carbamate and neopentyl groups. The interpretation of these fragmentation patterns, in conjunction with the retention time, allows for the unambiguous identification of this compound in a sample.

Below are representative tables detailing typical GC/MS parameters and potential mass spectral data for the analysis of this compound and its reaction products.

Table 1: Representative Gas Chromatography-Mass Spectrometry (GC/MS) Parameters

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 6890 or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C (Optimized to minimize thermal degradation) |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 70°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 25°C/min to 300°C (hold 5 min) |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

Table 2: Illustrative Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Ion |

| 131 | 5 | [M]+ (Molecular Ion) |

| 116 | 20 | [M - CH3]+ |

| 72 | 45 | [C4H9O]+ |

| 57 | 100 | [C4H9]+ (t-butyl cation) |

| 44 | 30 | [H2NCO]+ |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for understanding the reactivity and mechanisms of chemical reactions at a molecular level. For carbamic acid, neopentyl ester, these methods offer insights into reaction pathways, the energetics of transition states, and the nature of reactive intermediates that are often difficult to study experimentally.

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into sustainable methods for synthesizing carbamates, aiming to replace hazardous reagents like phosgene (B1210022) with more benign alternatives. A significant area of focus is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block. google.com.naharvard.edu The direct synthesis of carbamates from amines, alcohols, and CO₂ is a highly attractive, atom-economical approach. google.com.na Future research will likely concentrate on optimizing reaction conditions and developing catalysts that can efficiently facilitate this transformation for a wide range of substrates, including neopentyl alcohol.

Another promising avenue is the adoption of biocatalysis. The use of enzymes, such as esterases and acyltransferases, offers a green and highly selective method for carbamate (B1207046) synthesis in aqueous media. nih.govacs.org Research into the promiscuous aminolysis activity of esterases has shown that various amines can be efficiently converted into their corresponding carbamates. acs.org Future work will involve screening for and engineering more robust and efficient enzymes specifically for the synthesis of neopentyl carbamate, potentially leading to scalable and environmentally friendly production processes.

Continuous flow chemistry presents a further opportunity for the sustainable synthesis of carbamates. This technology allows for precise control over reaction parameters, enhanced safety, and easier scalability. harvard.edu Coupling continuous flow processes with green reagents like CO₂ or biocatalysts could lead to highly efficient and sustainable manufacturing routes for carbamic acid, neopentyl ester.

Exploration of Novel Catalytic Systems and Methodologies

The development of innovative catalytic systems is central to advancing the synthesis of neopentyl carbamate. Research is moving beyond traditional methods to explore a range of novel catalysts that offer improved efficiency, selectivity, and reusability.

Heterogeneous catalysts are gaining attention due to their ease of separation and potential for recycling. Cerium(IV) oxide (CeO₂), for instance, has been shown to be an effective and reusable catalyst for the one-pot synthesis of organic carbamates from amines, CO₂, and alcohols. smolecule.com Similarly, polymer-supported catalysts, such as a reusable polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have demonstrated high efficiency in carbamate synthesis, with the added benefit of easy recovery and reuse over multiple cycles. researchgate.net Future investigations will likely focus on tailoring these heterogeneous catalysts to enhance their activity and selectivity specifically for the synthesis of neopentyl carbamate.

In the realm of homogeneous catalysis, zinc-based catalysts have emerged as a simple and effective option. Zinc chloride, an inexpensive and readily available salt, can catalyze the direct synthesis of carbamates from alcohols and carbamoyl (B1232498) chlorides. google.com More advanced zinc catalysts, such as zinc acetate (B1210297) in combination with an N-donor ligand, have been used for the synthesis of carbamates directly from amines, CO₂, and silicate (B1173343) esters. scispace.com The exploration of other earth-abundant metal catalysts, such as iron, is also a promising area. For example, a Merrifield-anchored iron(II) complex has been developed as a reusable catalyst for the synthesis of primary organic carbamates. organic-chemistry.org

Photocatalysis represents a frontier in carbamate synthesis. Dual nickel photocatalysis has been reported for the synthesis of O-aryl carbamates from carbon dioxide, indicating the potential for light-driven, energy-efficient synthetic methods. nih.govacs.org Future research could explore the application of photocatalytic systems to the synthesis of alkyl carbamates like neopentyl carbamate, potentially enabling reactions under milder conditions.

The following table summarizes some of the novel catalytic systems being explored for carbamate synthesis:

Table 1: Novel Catalytic Systems for Carbamate Synthesis| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Heterogeneous | Cerium(IV) oxide (CeO₂) | Amines, CO₂, Alcohols | Reusable, good yield, high selectivity. smolecule.com |

| Polymer-Supported | Polymer-supported DBU | Amines, CO₂, Alkyl Halides | Reusable, high chemical yield, sustainable. researchgate.net |

| Homogeneous (Zinc) | Zinc Chloride | Alcohols, Carbamoyl Chlorides | Inexpensive, efficient for various alcohols. google.com |

| Homogeneous (Iron) | Merrifield anchored Iron(II) | Alcohols, Urea (B33335) | Reusable, economical, moderate reaction conditions. organic-chemistry.org |

| Photocatalyst | Dual Nickel Catalyst | Alcohols, CO₂ | Uses light energy, potential for mild conditions. nih.govacs.org |

Design and Synthesis of Advanced Neopentyl Carbamate Derivatives for Untapped Synthetic Capabilities

Beyond the synthesis of the parent compound, a significant area of future research lies in the design and synthesis of advanced derivatives of neopentyl carbamate with novel properties and applications. The sterically hindering neopentyl group can impart unique reactivity and stability to these derivatives.

One such advanced derivative is N-fluoro-N-(fluorosulfonyl)carbamate (NFC), which can be prepared from neopentyl alcohol. organic-chemistry.org This compound serves as a modular synthetic handle for the one-step derivatization to amines, sulfonamides, and sulfamides. organic-chemistry.org NFC has shown superior reactivity compared to traditional reagents in copper-catalyzed imidations, opening up new avenues for C-N bond formation in medicinal and materials chemistry. organic-chemistry.org Further exploration of NFC and other fluorinated neopentyl carbamate derivatives could lead to the development of new reagents for a wide range of chemical transformations.

Another class of derivatives with untapped potential is α-alkoxy carbamates. A versatile approach to the synthesis of α-alkoxy carbamates derived from neopentyl alcohol has been developed, which can cleave under specific conditions to release the alcohol. scispace.comresearchgate.net This stimulus-responsive behavior makes these compounds interesting for applications in areas such as controlled-release systems and prodrug design. Future research could focus on fine-tuning the cleavage conditions and exploring the release of other functional molecules.

The neopentyl group can also be incorporated into more complex molecular architectures where the carbamate functionality plays a key role. For example, neopentyl glycol boronic esters have been prepared from carbamate-directed borylation reactions, highlighting the utility of the carbamate group in directing chemical transformations. acs.org The synthesis of novel quinuclidine (B89598) derivatives incorporating carbamate moieties for potential medicinal applications also points towards the diversification of structures based on the carbamate scaffold. google.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of neopentyl carbamate and its derivatives make them promising candidates for applications in materials science, fostering interdisciplinary research at the nexus of organic chemistry and materials engineering.

A notable emerging application is in the field of polymer chemistry. Carbamate acrylates, synthesized through the reaction of carbamate alcohols or amines with neopentyl glycol diacrylate, are being explored as components in UV 3D printing. researchgate.net These non-isocyanate-based materials can be photopolymerized to create flexible and high-precision models, offering a safer and more environmentally friendly alternative to traditional polyurethane-based systems. researchgate.net Future research in this area could focus on developing a wider range of neopentyl carbamate-containing monomers to tailor the mechanical and thermal properties of the resulting polymers for specific applications.

Furthermore, carbamate-functional polymers and oligomers are being investigated for various material applications. Patents describe the synthesis of polymers with primary carbamate groups derived from branched alkyl groups like neopentyl, which can be used in coatings and other formulations. google.com.na The steric bulk of the neopentyl group can influence the physical properties of these polymers, such as their glass transition temperature and viscosity. google.com.na

The development of novel materials with unique electronic and optical properties is another area where neopentyl carbamate derivatives could play a role. While research in this area is still nascent, the structural features of these compounds, including the potential for hydrogen bonding and the introduction of other functional groups, make them interesting building blocks for supramolecular assemblies and functional materials.

The following table lists the compound names mentioned in this article:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for carbamic acid, neopentyl ester, and how do reaction conditions influence yield?